Vanillin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Vanillin is the main aroma constituent that contributes to the vanilla flavor. It occurs naturally in the vanilla pods.
Vanillin is the world′s most popular flavor and fragrance compound. It may be a potential agent of pharmacological importance and useful for the treatment of major depressive disorder. Eumelanin-inspired core derived from vanillin has been found to be useful for the synthesis of eumelanin-inspired small molecules and polymer via Sonogashira cross coupling. Biotechnology-based vanillin synthesis using ferulic acid, eugenol and glucose as substrates and bacteria, fungi and yeasts as microbial production hosts has been reported. Vanillin, a polar aromatic flavor compound, is present in the extracts of natural and artificial vanilla flavors.
Vanillin Melting Point Standard also called Vanillin is an aromatic compound, and is used for flavoring foods. It is has biogenetic relationship to phenylpropanoid pathway. It is mostly used in foods, beverages, perfumes and pharmaceuticals.
Vanillin is a flavor and fragrance compound, found as a major constituent of natural vanilla. It′s of commercial importance in both food and non-food applications and pharmaceutical preparations. It′s well-known as an intermediate in the synthesis of herbicides, antifoaming and antimicrobial agents.
Mettler-Toledo calibration substance ME 51143093, vanillin is an analytical standard for use in the regular checking of Mettler-Toledo melting point instrument. Its value equals an average of 6 to 12 measurements with a Mettler-Toledo MP70 Excellence instrument that is calibrated against primary standards. The melting point is validated by Capillary method according to European Pharmacopeia (2.2.14.)
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards
Vanillin Melting Point Standard also called Vanillin is an aromatic compound, and is used for flavoring foods. It is has biogenetic relationship to phenylpropanoid pathway. It is mostly used in foods, beverages, perfumes and pharmaceuticals.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.
Vanillin is an aromatic compound, and is used for flavoring foods. It is has biogenetic relationship to phenylpropanoid pathway. It is mostly used in foods, beverages, perfumes and pharmaceuticals.
Vanillin is an aromatic compound, and is used for flavoring foods. It is has biogenetic relationship to phenylpropanoid pathway. It is mostly used in foods, beverages, perfumes and pharmaceuticals.
Vanillin, also known as vanillaldehyde or 5-bromovanillin, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Vanillin has been detected in multiple biofluids, such as saliva, urine, and blood. Vanillin exists in all eukaryotes, ranging from yeast to humans. Vanillin is also a parent compound for other transformation products, including but not limited to, vanillin acetate, 5-nitrovanillin, and ethyl vanillin. Vanillin is a sweet, chocolate, and creamy tasting compound that can be found in a number of food items such as oil palm, roman camomile, shallot, and black radish. This makes vanillin a potential biomarker for the consumption of these food products. Vanillin is a potentially toxic compound.
Vanillin appears as white or very slightly yellow needles.
Vanillin is a member of the class of benzaldehydes carrying methoxy and hydroxy substituents at positions 3 and 4 respectively. It has a role as a plant metabolite, a flavouring agent, an antioxidant and an anticonvulsant. It is a member of phenols, a monomethoxybenzene and a member of benzaldehydes.